2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-11-9-28-18(19-11)20-15(25)10-27-16-8-7-14-21-22-17(24(14)23-16)12-3-5-13(26-2)6-4-12/h3-9H,10H2,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPTHAHBHQMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel synthetic derivative belonging to the class of 1,2,4-triazoles , which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15N5O2S
- Molecular Weight : 285.31 g/mol
- IUPAC Name : this compound
The presence of the triazole and thiazole moieties contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
- Antibacterial Properties : Compounds containing triazole structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives with triazole scaffolds exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazole derivatives are also recognized for their antifungal properties. The compound's structural features may enhance its efficacy against fungal strains, although specific data on this compound's antifungal activity remains limited.
Anticancer Activity
Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in the biosynthesis of nucleic acids and proteins. This interaction can lead to the inhibition of key metabolic pathways in pathogens and cancer cells.
- Receptor Modulation : The thiazole component may interact with specific receptors involved in cell signaling pathways, potentially leading to altered cellular responses and apoptosis in cancer cells.
Case Studies
Comparison with Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS: 852376-70-6)
- Molecular Formula : C₂₁H₁₆N₆O₂S₂
- Substituents : Benzothiazol-2-yl group (vs. 4-methylthiazol-2-yl in the target compound).
- Higher molecular weight (448.5 g/mol) compared to the target compound, though exact differences depend on substituent mass.
- Synthesis : Likely involves similar thioether coupling and amidation steps, though reagents are unspecified in the evidence.
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6)
- Molecular Formula : C₁₄H₁₅N₅O₂
- Substituents : Ethoxyamine group (vs. thio-acetamide in the target compound).
- Key Differences :
Heterocyclic Compounds with Divergent Cores
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives (7a-c)
- Core Structure : Benzo[b][1,4]oxazin fused with pyrimidine.
- Substituents : Varied phenyl groups at the pyrimidine position.
- Synthesis : Achieved in 70–85% yields using cesium carbonate and DMF at room temperature.
- Key Contrast : The benzo-oxazin core lacks the triazolo-pyridazine system, suggesting divergent electronic properties and target affinities.
5-(4-Methoxyphenyl)-Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives (8, 9)
- Core Structure : Pyrrolo-thiazolo-pyrimidine tricyclic system.
- Substituents : Phenyl and 4-methoxyphenyl groups.
- Synthesis : Involves heterocyclization with NaOH and phenylisothiocyanate.
- Key Contrast : The tricyclic framework may offer enhanced rigidity compared to the bicyclic triazolo-pyridazine, influencing binding selectivity.
Comparative Data Table
Key Findings
Substituent Impact: The 4-methylthiazol-2-yl group in the target compound likely improves aqueous solubility compared to benzothiazole analogs due to reduced aromatic bulk.
Synthetic Accessibility :
- Triazolo-pyridazine derivatives generally require multi-step syntheses, whereas benzo-oxazin compounds () achieve higher yields (70–85%) under mild conditions.
Hazard Profiles :
- Compounds with thioether linkages (e.g., target compound) share acute toxicity and skin/eye irritation risks, necessitating stringent safety protocols.
Structural Diversity :
- Tricyclic systems () exhibit greater conformational rigidity, which may translate to improved target specificity compared to bicyclic analogs.
Q & A
Basic: What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions starting from precursors such as hydrazine derivatives and substituted aldehydes. Key steps include:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine intermediates with aldehydes (e.g., 4-methoxybenzaldehyde) under reflux in ethanol or DMF .
- Thioether Formation : Coupling the pyridazine intermediate with a thioacetamide derivative using sodium hydride (NaH) in anhydrous THF at 0–5°C to ensure regioselectivity .
- Amidation : Reaction with 4-methylthiazol-2-amine in the presence of coupling agents like EDCI/HOBt in dichloromethane .
Optimal conditions include controlled temperatures (e.g., 60–80°C for cyclization), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and confirms thioether linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₁₈N₆O₂S₂, [M+H]+ m/z 439.09) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the triazole-pyridazine core .
- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water gradient) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How can researchers resolve low yields in the cyclization step during synthesis?
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with DBU to enhance reaction efficiency .
- Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and increase yield by 15–20% .
Contradictions in literature (e.g., ethanol vs. DMF as solvents) suggest solvent polarity significantly impacts intermediate stability .
Advanced: How to address discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Impurities >5% skew IC₅₀ values; enforce strict QC via HPLC .
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers .
- Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent toxicity in cell-based assays .
Cross-validate data using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina models interactions with p38 MAPK (PDB ID: 1OUK), highlighting hydrogen bonds between the thiazole ring and Lys53 .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., 4-methoxy vs. 4-chloro) with antimicrobial activity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity of the thioacetamide moiety .
Advanced: How to optimize reaction conditions for gram-scale synthesis?
Methodological Answer:
- Solvent Choice : Replace THF with 2-MeTHF for safer, greener scale-up .
- Catalyst Loading : Reduce Pd/C from 5% to 2% in hydrogenation steps without compromising yield .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize byproducts .
Advanced: What strategies functionalize the thioacetamide moiety for derivatization?
Methodological Answer:
- N-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base .
- Oxidation : Convert thioether to sulfone with mCPBA in dichloromethane, enhancing polarity for solubility studies .
- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for SAR exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
